molecular formula C₁₁H₁₆N₂O₂S B1662747 Buthalital CAS No. 468-65-5

Buthalital

Cat. No. B1662747
CAS RN: 468-65-5
M. Wt: 240.32 g/mol
InChI Key: QHJOIAXHOQIPJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Buthalital involves a reaction in a sodium ethoxide-ethanol system . Firstly, 2-diethyl allylmalonate is added to react, and then isobutylbromide is added into the system to produce 2-isobutyl-2-diethyl allylmalonate crude product . The crude product is allowed to directly react with urea in the sodium ethoxide-ethanol system . Hydrochloric acid is dropped into the system at room temperature to adjust the PH value of the system, and Buthalital crude product precipitates out .


Molecular Structure Analysis

The molecular formula of Buthalital is C11H15N2NaO2S . It has a molar mass of 262.30 g·mol −1 . The structure of Buthalital can be represented as [Na+].O=C1NC(=S)/N=C(/[O-])C1(CC©C)C\C=C .

Scientific Research Applications

Ocular Pharmacokinetics and Drug Delivery

Modern biological research, including the development of various therapeutic agents like growth factors, monoclonal antibodies, and gene therapies, has significantly impacted medical treatment. In ophthalmology, the application of these therapies involves intricate drug delivery methods due to the protective barriers of the eye. Research in ocular pharmacokinetics presents an essential overview of these challenges and future pharmacological advancements in ophthalmology (Urtti, 2006).

Translational Research in Ophthalmology

Translational research acts as a bridge between basic research and clinical medicine, advancing scientific applications to develop new diagnostic tests and treatment methods. In ophthalmology, translational research has been instrumental in therapies for diseases like diabetic retinopathy and age-related macular degeneration, and in developments like artificial cornea and genetic eye disease research (Xu Xiao-fang, 2011).

Drug Discovery and Development

The evolution of drug research, guided by pharmacology, clinical sciences, and molecular biology, has led to significant medical advancements. This includes the discovery of new drugs and therapeutic approaches, vital in treating various diseases. The biotech industry plays a crucial role in bridging the gap between academia and pharmaceutical companies, enhancing technology transfer and innovation in drug discovery (Drews, 2000).

Translational Science in Biomedical Research

Translational science focuses on applying laboratory science to disease diagnosis and treatment. This emerging discipline emphasizes collaboration, education, and the integration of research findings into clinical practice. It's instrumental in developing new treatments and understanding disease mechanisms, playing a significant role in ophthalmology and other medical fields (Knox, 2012).

Environmental Impact and Biorestoration

Research on the environmental impact of substances like cyhalofop-butyl and their biorestoration using specific bacterial strains has been pivotal. This includes understanding how these substances interact with the environment and exploring innovative methods for their removal or neutralization, contributing to environmental sustainability (Wu et al., 2019).

Safety And Hazards

Buthalital, like other barbiturates, carries a risk of abuse or misuse potential, intoxication, hangover, tolerance, dependence, and overdosage possibly leading to death . It’s important to use Buthalital responsibly and only as prescribed by a healthcare professional .

properties

IUPAC Name

5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOIAXHOQIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196942, DTXSID50862079
Record name Buthalital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buthalital

CAS RN

468-65-5
Record name Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthalital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthalital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTHALITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
T Gelbrich, UJ Griesser - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The molecule of buthalital, (I) [systematic name: 5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione], C11H16N2O2S, exhibits a planar pyrimidine ring, …
Number of citations: 1 scripts.iucr.org
S Goenechea - Fresenius' Zeitschrift für analytische Chemie, 1969 - Springer
When treating aqueous solution of thiobarbiturates in a manner usually applied to extractable organic poisons considerable losses of thiobarbiturates are found. In aqueous tartaric …
Number of citations: 2 link.springer.com
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
WHO Expert Committee on Drug Dependence… - 1987 - apps.who.int
… Similarity to already scheduled substances Buthalital sodium is classified as an ultra-short-… Effects on the central nervous system and mental functions Buthalital sodium is a potent …
Number of citations: 5 apps.who.int
WHO Expert Committee on Drug Dependence… - 1987 - apps.who.int
Comité 0MS d'experts Page 1 Ce rapport exprime les vues collectives d'un groupe international d'experts et ne représente pas necessaírement les décisions ou la polítique Officielleret …
Number of citations: 4 apps.who.int
A Code - 1990 - HeinOnline
… Barpental-Pentobarbital ayinal-Buthalital Baytenal-Buthalital Baytinal-Buthalital BCM plus-Dexamphetamine BCM with Phenobarbital BCMP-Phenobarbital Beatol-Barbital Becosed-…
Number of citations: 0 heinonline.org
JW Dundee - International Anesthesiology Clinics, 1969 - journals.lww.com
… The methylated forms of thiopental and buthalital have also been studied. In dogs, recovery from the former was more rapid than from thiopental [38], while in man the latter was …
Number of citations: 10 journals.lww.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
AL Boreen, WA Arnold, K McNeill - Aquatic Sciences, 2003 - Springer
A review with 310 references. Photochemical degradation is likely to be an important loss mechanism for many pharmaceutical pollutants in surface waters. This review summarizes the …
Number of citations: 575 link.springer.com
DW Barron, JW Dundee, WR Gilmore… - British Journal of …, 1966 - Elsevier
… Avec l'hexobarbital et le buthalital, en revanche, on a eu des complications respiratoires et circulatoires dont la frequence et la gravity font que l'emploi systematique de ces deux …
Number of citations: 7 www.sciencedirect.com

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